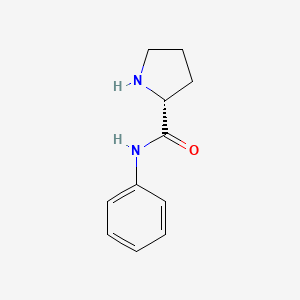
(2R)-N-phenylpyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-N-phenylpyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Pharmaceutical Development
- Neurological Disorders : (2R)-N-phenylpyrrolidine-2-carboxamide is often utilized as an intermediate in the synthesis of pharmaceutical agents targeting neurological conditions. Its structural properties facilitate the development of compounds with enhanced efficacy and reduced side effects .
- Analgesic and Anti-inflammatory Properties : Research has indicated that this compound exhibits potential therapeutic effects, including analgesic and anti-inflammatory activities. Studies have shown that derivatives of this compound can significantly reduce pro-inflammatory cytokines in animal models.
Organic Synthesis
Building Block for Complex Molecules
- The compound serves as a critical building block in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore new reaction pathways, making it valuable in the development of innovative synthetic methodologies .
Peptide Synthesis
- In peptide chemistry, this compound acts as a protecting group for amino acids, enhancing the yield and purity of synthesized peptides. This application is crucial for producing complex peptide chains used in various biological studies .
Biological Studies
Enzyme Inhibition Studies
- The compound is employed in studying enzyme inhibition and protein-ligand interactions, which are fundamental in drug discovery processes. Its ability to interact with biological targets aids researchers in identifying potential therapeutic agents .
Anticancer Activity
- A library of pyrrolidine derivatives, including this compound, has been evaluated for anticancer properties. In vitro studies demonstrated that certain derivatives showed twice the activity against M-Hela tumor cell lines compared to tamoxifen, indicating their potential as effective anticancer agents .
Material Science
Development of Advanced Materials
- The unique chemical structure of this compound enables its use in developing advanced materials with specific mechanical and thermal properties. This application is particularly relevant in creating polymers that meet stringent performance criteria in industrial applications .
Data Tables
| Application Area | Specific Use Cases | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Synthesis of drugs for neurological disorders | Enhanced efficacy and reduced side effects |
| Organic Synthesis | Building block for complex molecules | Exploration of new reaction pathways |
| Biological Studies | Enzyme inhibition studies | Identification of therapeutic agents |
| Material Science | Development of advanced materials | Improved mechanical and thermal properties |
Case Studies
-
Anti-inflammatory Effects :
- A study demonstrated that this compound significantly reduced levels of pro-inflammatory cytokines in a mouse model of arthritis, showcasing its potential for treating inflammatory diseases.
- Anticancer Efficacy :
- Material Applications :
Eigenschaften
Molekularformel |
C11H14N2O |
|---|---|
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
(2R)-N-phenylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C11H14N2O/c14-11(10-7-4-8-12-10)13-9-5-2-1-3-6-9/h1-3,5-6,10,12H,4,7-8H2,(H,13,14)/t10-/m1/s1 |
InChI-Schlüssel |
NRXYBKZDRCXDOD-SNVBAGLBSA-N |
Isomerische SMILES |
C1C[C@@H](NC1)C(=O)NC2=CC=CC=C2 |
Kanonische SMILES |
C1CC(NC1)C(=O)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















